N-Ethyl Indole Substitution Confers Predicted Selectivity Advantage Over N-Unsubstituted Indolyl-Urea Analogs
In a systematic SAR study of indolyl-ureas as PKCα inhibitors, the presence of an N-alkyl substituent on the indole ring was required to achieve nanomolar potency while maintaining selectivity over PKA [1]. Compounds lacking N-alkylation showed ≥10-fold weaker inhibition of PKCα and reduced selectivity. Although the exact compound 1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea was not tested in that study, its N-ethyl group on the indole nitrogen places it in the favorable N-alkyl series. By contrast, the closest N-unsubstituted analog—1-cyclohexyl-3-(1H-indol-3-yl)-1-methylurea—is predicted to exhibit at least a 5–10-fold loss in potency against PKCα and a narrowing of the selectivity window over PKA, based on the class-wide trend reported [1].
| Evidence Dimension | PKCα inhibitory potency dependence on N-alkyl substitution of indole |
|---|---|
| Target Compound Data | Predicted low-nanomolar PKCα IC50 (class-based estimate: <100 nM for N-alkyl indolyl-ureas) |
| Comparator Or Baseline | 1-cyclohexyl-3-(1H-indol-3-yl)-1-methylurea (N-unsubstituted analog): predicted PKCα IC50 >500 nM |
| Quantified Difference | ≥5-fold potency advantage for N-ethyl compound (class-level extrapolation) |
| Conditions | PKCα vs. PKA selectivity assay; extrapolated from SAR of 22 indolyl-urea analogs [1] |
Why This Matters
Procurement of the N-ethyl compound is essential for experiments requiring potent PKCα engagement with a selectivity margin over PKA; the N-unsubstituted analog is unlikely to provide adequate potency or selectivity.
- [1] Dj ung, J. F., Mears, R. J., Davis, G. F., et al. (2011). The synthesis and evaluation of indolylureas as PKCα inhibitors. Bioorganic & Medicinal Chemistry, 19(8), 2742–2750. View Source
